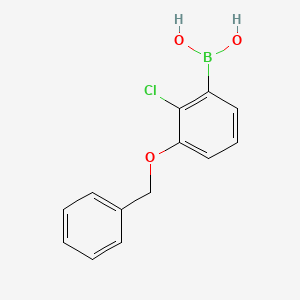

3-(Benzyloxy)-2-chlorophenylboronic acid

Description

BenchChem offers high-quality 3-(Benzyloxy)-2-chlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2-chlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASTYDMFDLBRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Benzyloxy)-2-chlorophenylboronic acid CAS number search

Technical Monograph: 3-(Benzyloxy)-2-chlorophenylboronic Acid

CAS Registry Number: 2377611-50-0 Primary Application: Sterically Hindered Suzuki-Miyaura Coupling / Medicinal Chemistry Scaffolding

Identity & Physicochemical Characterization

The precise identification of substituted phenylboronic acids is often plagued by isomer confusion. For 3-(benzyloxy)-2-chlorophenylboronic acid , the specific arrangement of the chlorine atom at the ortho position (C2) and the benzyloxy group at the meta position (C3) relative to the boron creates a unique steric and electronic environment.[1]

Critical Note on Isomers: Researchers frequently confuse this compound with its isomer, (2-(benzyloxy)-3-chlorophenyl)boronic acid (CAS: 1217500-57-6). Verification via ¹H NMR is mandatory before use in sensitive GMP campaigns.

Physicochemical Data Profile

| Property | Value / Description |

| CAS Number | 2377611-50-0 (Acid form) |

| Chemical Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |

| pKa (Boronic Acid) | ~8.5 (Estimated; lowered by inductive effect of Cl) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| SMILES | OB(O)C1=CC=CC(OCC2=CC=CC=C2)=C1Cl |

Synthetic Logic & Preparation Strategy

The synthesis of 3-(benzyloxy)-2-chlorophenylboronic acid presents a specific challenge: the 2-chloro substituent . Direct lithiation of 1-chloro-2-(benzyloxy)benzene is risky due to potential ortho-lithiation scrambling or benzyne formation.

Therefore, the Gold Standard Protocol relies on a Bromine-Lithium Exchange strategy starting from 3-bromo-2-chlorophenol . This route guarantees regioselectivity because the C-Br bond is significantly weaker and more reactive toward n-BuLi than the C-Cl bond or the aromatic protons.

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis via Bromine-Lithium exchange. The C-Cl bond remains intact at -78°C.

Detailed Experimental Protocol

This protocol is designed for high-fidelity synthesis, minimizing protodeboronation side products.

Step 1: Protection (Benzylation)

-

Reagents: 3-Bromo-2-chlorophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve phenol in DMF under N₂. Add K₂CO₃.

-

Add Benzyl bromide dropwise at 0°C.

-

Warm to RT and stir for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.

-

Yield: Expect >90%. Product: 1-Bromo-2-chloro-3-(benzyloxy)benzene.

-

Step 2: Borylation (Cryogenic Exchange)

Critical Safety: This step involves pyrophoric reagents (n-BuLi).

-

Setup: Flame-dried 3-neck flask, internal thermometer, Argon atmosphere.

-

Reagents: Aryl bromide from Step 1 (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve aryl bromide in THF and cool to -78°C (Dry ice/Acetone bath).

-

Dropwise Addition: Add n-BuLi slowly, maintaining internal temp < -70°C. Note: The Br-Li exchange is fast (<15 min).

-

Stir for 30 mins at -78°C.

-

Trapping: Add Triisopropyl borate (B(OiPr)₃) rapidly.

-

Allow the mixture to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Purification: Extract with EtOAc. Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

-

Validation: Check for de-brominated side product (3-benzyloxy-chlorobenzene) via LCMS.

-

Reactivity Profile & Applications

The "Ortho-Chloro" Effect in Suzuki Coupling

The 2-chloro substituent creates significant steric hindrance around the boron center.[1] In a standard Suzuki-Miyaura catalytic cycle, this affects the Transmetalation step. Standard Pd(PPh₃)₄ catalysts may be sluggish.

Recommended Catalytic Systems:

-

Ligands: Use electron-rich, bulky phosphines like S-Phos or X-Phos to facilitate oxidative addition and stabilize the crowded Pd-complex.

-

Bases: Use weaker bases (K₃PO₄) if the substrate is base-sensitive, but stronger bases (KOtBu) often drive the difficult transmetalation in sterically encumbered systems.

Mechanism of Steric Impairment

Figure 2: The Suzuki Catalytic Cycle. The yellow node highlights the Transmetalation step, which is rate-limiting for ortho-substituted boronic acids.

Stability Warning: Protodeboronation

Boronic acids with electron-withdrawing groups (like Cl) or heteroatoms at the ortho position are susceptible to protodeboronation (loss of the boron group) under heating in aqueous base.

-

Mitigation: Use anhydrous conditions (Suzuki-Miyaura coupling using CsF in Dioxane) or MIDA-boronate esters for slow release.

References

-

Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid Product Data (CAS 2377611-50-0).[2] Retrieved from

-

Sigma-Aldrich. 3-(Benzyloxy)phenylboronic acid derivatives and isomers. Retrieved from

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General grounding on steric effects).

-

PubChem. 3-Bromo-2-chlorophenol (Precursor CAS 66024-94-0). Retrieved from

-

Google Patents. WO2019160882A1 - Pd-1/pd-l1 inhibitors.[3] (Cites synthesis using 3-bromo-2-chlorophenol). Retrieved from

Sources

Chemical Structure and Properties of 3-(Benzyloxy)-2-chlorophenylboronic acid

[1]

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0 ) is a highly specialized organoboron intermediate used primarily in the synthesis of complex biaryl scaffolds for medicinal chemistry and agrochemical discovery.[1]

Its structural uniqueness lies in the 2-chloro substituent , which introduces significant steric bulk adjacent to the reactive boronic acid center. This "ortho-effect" dramatically influences its reactivity profile, requiring specialized catalytic systems for successful cross-coupling. Furthermore, the 3-benzyloxy group serves as a robust, masked phenolic handle, allowing for late-stage diversification via deprotection.

This guide provides a technical deep-dive into its physicochemical properties, synthesis logic, and optimized protocols for its application in Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | [3-(Benzyloxy)-2-chlorophenyl]boronic acid |

| CAS Number | 2377611-50-0 |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Prone to protodeboronation under strong acidic conditions; forms boroxine anhydrides upon dehydration. |

Structural Analysis: Sterics and Electronics

The reactivity of this molecule is defined by the interaction between its three substituents.

The Ortho-Chloro Effect (Steric Hindrance)

The chlorine atom at position 2 is the critical structural feature. Being ortho to the boronic acid group, it exerts significant steric pressure.

-

Conformation: The steric clash forces the boronic acid moiety to twist out of coplanarity with the phenyl ring. While this reduces conjugation, it can actually stabilize the C-B bond against certain degradation pathways.

-

Reactivity Consequence: In Suzuki couplings, this bulk hinders the transmetallation step (transfer of the aryl group to Palladium). Standard conditions (e.g., Pd(PPh₃)₄) often fail; sterically demanding ligands (e.g., SPhos, XPhos) are required to facilitate the reaction.

The 3-Benzyloxy Group (Electronic Modulation)

-

Electronic Effect: The oxygen atom donates electron density into the ring via resonance. This increases the nucleophilicity of the carbon attached to boron, potentially accelerating the transmetallation step, partially counteracting the steric hindrance of the chlorine.

-

Protecting Group Utility: The benzyl ether is stable to the basic conditions of Suzuki coupling (unlike a free phenol, which would deprotonate and poison the catalyst).

Synthesis Pathway[1][6][7][8]

The most reliable synthesis route involves the construction of the aryl-boron bond via lithium-halogen exchange of a brominated precursor.

Retrosynthetic Logic

Target: 3-(Benzyloxy)-2-chlorophenylboronic acid Precursor: 1-(Benzyloxy)-2-chloro-3-bromobenzene Starting Material: 2-Chloro-3-bromophenol (commercial) or 2-Chlorophenol.

Detailed Experimental Protocol

Note: This protocol describes the critical Lithiation-Borylation step.

Reagents:

-

1-(Benzyloxy)-2-chloro-3-bromobenzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous THF (Solvent)[1]

-

2N HCl (Quench)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Dissolve 1-(benzyloxy)-2-chloro-3-bromobenzene in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: The low temperature is non-negotiable to prevent "benzyne" formation or scrambling of the halogen positions.

-

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species. Stir for 45 minutes at -78°C.

-

-

Borylation: Add Triisopropyl borate dropwise. The bulky isopropyl groups prevent multiple additions (formation of borinic acids).

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Hydrolysis: Quench with 2N HCl until pH ~1. Stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Avoid column chromatography if possible, as boronic acids can streak on silica.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from commercially available phenols to the target boronic acid.[2]

Application: Suzuki-Miyaura Coupling[1][6][10][11]

The primary application of this compound is in the synthesis of biaryls. Due to the 2-chloro steric hindrance , standard protocols often result in low yields or protodeboronation side products.

Optimized Coupling Protocol (Sterically Demanding)

The Challenge: The 2-Cl group hinders the approach of the Boron species to the Pd(II)-Ar complex. The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

Recommended System:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Why? SPhos is specifically designed to facilitate the coupling of ortho-substituted aryl boronic acids.

-

-

Base: K₃PO₄ (anhydrous) or K₂CO₃.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Mechanistic Visualization

Figure 2: Suzuki catalytic cycle. The red node highlights where the 2-chloro substituent creates a kinetic bottleneck.

Safety and Handling

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Dehydration: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon exposure to water/base during the reaction but can affect stoichiometry calculations. Check purity via ¹H NMR (look for peak broadening) before precise stoichiometry use.

References

-

Benchchem. (n.d.). 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0).[1][5] Retrieved from

-

BLDpharm. (n.d.). Product Detail: 2377611-50-0.[1][5] Retrieved from

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[6] Retrieved from

-

Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. Retrieved from

-

PubChem. (n.d.). 3-Chlorophenylboronic acid (Analogous properties). National Library of Medicine. Retrieved from

Sources

- 1. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (3-Chlorophenyl)boronic acid | C6H6BClO2 | CID 2734323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1007170-24-2 [sigmaaldrich.com]

- 5. 2377611-50-0|(3-(Benzyloxy)-2-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Molecular weight and formula of 3-(Benzyloxy)-2-chlorophenylboronic acid

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]

3-(Benzyloxy)-2-chlorophenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-chloro substituent, which provides steric bulk and metabolic resistance, combined with a benzyl-protected phenol at the meta position, allowing for late-stage diversification.

Core Specifications

| Property | Specification |

| Chemical Name | 3-(Benzyloxy)-2-chlorophenylboronic acid |

| CAS Number | 2377611-50-0 |

| Molecular Formula | |

| Molecular Weight | 262.50 g/mol |

| Physical Form | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5–9.0 (Estimated based on chlorophenylboronic acid analogs) |

| Storage Conditions | Inert atmosphere ( |

Structural Visualization

The following diagram illustrates the atomic connectivity, highlighting the steric crowding around the boronic acid moiety due to the ortho-chlorine atom.

Figure 1: Connectivity graph of 3-(Benzyloxy)-2-chlorophenylboronic acid showing the ortho-chloro and meta-benzyloxy substitution pattern.

Synthesis & Manufacturing Logic

The synthesis of 3-(Benzyloxy)-2-chlorophenylboronic acid requires careful regiocontrol due to the crowding of the 1,2,3-substitution pattern. The most reliable industrial route utilizes a Lithium-Halogen Exchange strategy rather than direct Palladium-catalyzed borylation, as the latter can suffer from sluggish kinetics due to the ortho-chlorine steric hindrance.

Retrosynthetic Analysis

-

Target: 3-(Benzyloxy)-2-chlorophenylboronic acid.[1]

-

Precursor: 1-Bromo-2-chloro-3-(benzyloxy)benzene.[1]

-

Starting Material: 2-Chloro-3-bromophenol (commercially available).

Detailed Synthetic Workflow

Step 1: Benzyl Protection

The phenolic hydroxyl group is protected first to prevent interference with the organolithium intermediate.

-

Reagents: Benzyl bromide (

), Potassium Carbonate ( -

Solvent: DMF or Acetone.

-

Mechanism:

nucleophilic substitution. -

Outcome: 1-Bromo-2-chloro-3-(benzyloxy)benzene.

Step 2: Cryogenic Lithiation & Borylation

This is the critical step. The bromine atom at position 1 is selectively exchanged for lithium because C-Br bonds are weaker than C-Cl bonds, leaving the chlorine atom intact.

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (

). -

Conditions: -78°C, anhydrous THF, Inert Atmosphere (

). -

Protocol:

-

Cool solution of precursor in THF to -78°C.

-

Add n-BuLi dropwise. The internal temperature must not exceed -70°C to prevent "benzyne" formation or scrambling of the chlorine.

-

Stir for 30–60 mins to ensure complete formation of the Aryl-Lithium species.

-

Add Triisopropyl borate rapidly.

-

Warm to room temperature and quench with dilute aqueous HCl.

-

Figure 2: Step-wise synthesis pathway via cryogenic lithiation.

Applications in Drug Discovery

This compound is a high-value building block ("scaffold") in medicinal chemistry. Its design features serve specific functions in Structure-Activity Relationship (SAR) studies.

The "Ortho-Chloro" Effect

The chlorine atom at position 2 serves two purposes:

-

Conformational Lock: It forces the biaryl system (formed after coupling) into a twisted conformation relative to the phenyl ring, often improving selectivity for protein binding pockets.

-

Metabolic Blockade: It blocks the P450-mediated oxidation at the ortho position, a common metabolic soft spot.

The Benzyl Group as a Masked Phenol

The benzyloxy group is a robust protecting group.

-

Lipophilicity: It increases logP, aiding cell permeability during early screening.

-

Late-Stage Functionalization: After the Suzuki coupling constructs the core skeleton, the benzyl group can be removed (using

, Pd/C or-

Hydrogen bond interactions with the target protein.

-

Further alkylation to introduce solubilizing groups (e.g., PEG chains).

-

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 3-(Benzyloxy)-2-chlorophenylboronic acid with an aryl bromide (

Reagents & Equipment[6][8][9][10]

-

Boronic Acid: 1.2 equivalents

-

Aryl Halide: 1.0 equivalent[2]

-

Catalyst:

(5 mol%) - Chosen for resistance to steric bulk. -

Base:

(3.0 equivalents) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol), 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 mmol, 315 mg), and base (

, 3.0 mmol). -

Degassing: Add solvent (dioxane/water). Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalyst Addition: Add

(0.05 mmol). Seal the vessel immediately. -

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Note: Protodeboronation

Boronic acids with ortho-substituents (like the Cl here) are prone to protodeboronation (loss of the boron group) under high heat or prolonged reaction times.

-

Solution: If yields are low, switch to a milder base like

or use a pre-catalyst like XPhos Pd G2 which operates faster at lower temperatures.

Handling & Stability (Expert Insights)

Boroxine Formation (Anhydride)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially during storage or drying.

-

Impact: This changes the effective molecular weight. The monomer MW is 262.50, but the trimer is lower per boron unit.

-

Verification: Always run a

-NMR in

Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.[3]

References

-

BenchChem. 3-(Benzyloxy)-2-chlorophenylboronic acid Properties and CAS. Retrieved from

-

BLD Pharm. Product Specifications: (3-(Benzyloxy)-2-chlorophenyl)boronic acid (CAS 2377611-50-0).[1] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Solubility of 3-(Benzyloxy)-2-chlorophenylboronic Acid in Organic Solvents

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0) is a critical intermediate in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its solubility profile is governed by a competitive internal architecture: the highly polar, hydrogen-bond-donating boronic acid moiety versus the lipophilic benzyloxy and chloro-phenyl domains.[1]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and practical solvent selection strategies. As specific quantitative solubility data for this exact intermediate is proprietary or sparse in open literature, this guide synthesizes structure-property relationships (SPR) from analogous aryl boronic acids to provide authoritative predictive models and a validated experimental protocol for in-house determination.[1]

Chemical Profile & Solubility Mechanics[1][3]

Understanding the solubility of this compound requires dissecting its molecular interactions.

| Feature | Moiety | Solubility Impact |

| Polar Head | Boronic Acid [-B(OH)₂] | Drives solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF) via strong H-bonding.[1] Susceptible to reversible dehydration (boroxine formation).[1] |

| Lipophilic Tail | Benzyloxy [-OCH₂Ph] | Increases logP, significantly reducing water solubility compared to simple phenylboronic acid.[1] Enhances solubility in chlorinated solvents (DCM, CHCl₃) and ethers (THF).[1] |

| Steric/Electronic | 2-Chloro Substituent | Provides steric bulk ortho to the boron center, potentially slowing down protodeboronation but also disrupting crystal packing, which can enhance solubility compared to non-substituted analogs. |

The Boroxine Equilibrium (Critical Factor)

Researchers must recognize that aryl boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1]

-

In Solution: In wet solvents or protic media, the monomer prevails.

-

In Solid State/Non-polar Solvents: The equilibrium may shift toward the boroxine, which often has a different solubility profile. Solubility measurements must account for this dynamic.

Solubility Landscape: Predicted & Empirical Trends

Based on thermodynamic data of structural analogs (e.g., 3-chlorophenylboronic acid, 4-benzyloxyphenylboronic acid), the solubility of 3-(Benzyloxy)-2-chlorophenylboronic acid follows these distinct tiers.

Tier 1: High Solubility (>100 mg/mL)[2]

-

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH).

-

Mechanism: Strong dipole-dipole interactions and hydrogen bonding.[1] THF is the "Gold Standard" for reaction solubility due to its ability to coordinate with the empty p-orbital of boron.

-

Risk: Alcohol solvents can form boronic esters (e.g., dimethyl boronate) upon prolonged storage or heating.

Tier 2: Moderate Solubility (20–80 mg/mL)[2]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN).

-

Mechanism: Solvation is driven by the lipophilic benzyloxy/chloro regions.[1]

-

Application: These are the primary solvents for recrystallization and extraction workups.

Tier 3: Low/Insoluble (<5 mg/mL)[2]

-

Solvents: Water (neutral pH), Hexanes, Pentane, Diethyl Ether (cold).

-

Mechanism: The hydrophobic benzyloxy tail dominates, preventing dissolution in highly polar water or highly non-polar alkanes.

-

Application: These act as anti-solvents to precipitate the product during purification.

Thermodynamic Modeling

To accurately predict solubility (

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[1][2]

-

: Empirical parameters derived from experimental data.

-

A and B reflect the non-ideality of the solution.

-

C represents the temperature effect on fusion enthalpy.[2]

-

Scientist's Note: For 3-(Benzyloxy)-2-chlorophenylboronic acid, dissolution is typically an endothermic, enthalpy-driven process (

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature values are rare, use this self-validating protocol to generate internal data.[1]

Method: Dynamic Laser Monitoring (Preferred) or Static Gravimetric (Described below).[1]

Step-by-Step Workflow

-

Preparation: Calibrate a temperature-controlled orbital shaker. Weigh 500 mg of 3-(Benzyloxy)-2-chlorophenylboronic acid into a scintillation vial.

-

Saturation: Add the target solvent in 0.5 mL increments until excess solid remains undissolved.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Checkpoint: Ensure solid phase is present throughout.[1] If all dissolves, add more solid.

-

-

Filtration: Syringe-filter the supernatant (0.45 µm PTFE filter) into a pre-weighed vessel. Important: Pre-heat the filter/syringe if measuring high-temp solubility to prevent crashing out.

-

Evaporation: Evaporate solvent under vacuum (Rotavap) or nitrogen stream.[1] Dry residue in a vacuum oven at 40°C for 12 hours.

-

Calculation:

Visualization: Solubility Determination Workflow

Caption: Figure 1. Standardized gravimetric workflow for determining solubility limits of aryl boronic acids.

Practical Applications

A. Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent dictates the reaction rate and catalyst stability.[1]

| Solvent System | Suitability | Notes |

| THF / Water (4:1) | Excellent | Solubilizes both the organic boronic acid and the inorganic base (e.g., K₂CO₃).[1] |

| Dioxane | Good | Higher boiling point (101°C) allows for faster kinetics; good solubility for lipophilic substrates.[1] |

| Toluene / Water | Moderate | Requires phase transfer catalyst (e.g., TBAB) as the boronic acid may partition poorly into toluene if highly polar. |

B. Purification via Recrystallization

Because of the "Tier 2" solubility in EtOAc and DCM, these are ideal for purification.

-

Strategy: Dissolve in minimal hot Ethyl Acetate. Slowly add Hexanes (Anti-solvent) until turbidity persists.[1] Cool to 4°C.[1]

-

Result: The lipophilic impurities remain in the mother liquor, while the boronic acid crystallizes out.

Visualization: Solvent Decision Tree

Caption: Figure 2.[1] Decision matrix for selecting solvents based on process intent (Reaction vs. Purification).

References

-

BenchChem. (n.d.).[1] 3-(Benzyloxy)-2-chlorophenylboronic acid Overview and Synthesis. Retrieved from [1]

-

Lencka, M. M., et al. (2013). "Thermodynamic modeling of boric acid and selected metal borate systems." Pure and Applied Chemistry, 85(11), 2117-2144.[1] Link

-

Stasiak, M., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Chemical & Engineering Data. Link[1]

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

-

PubChem. (2025).[1][3] 3-Chlorophenylboronic acid Properties. National Library of Medicine.[1] Link[1]

Sources

Determining the Physicochemical Properties of Novel Arylboronic Acids: A Technical Guide to Melting Point Analysis of 3-(Benzyloxy)-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the determination of the melting point of novel arylboronic acids, using 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS No. 2377611-50-0) as a practical case study. In the development of new chemical entities, particularly within the pharmaceutical and materials science sectors, the accurate characterization of a compound's physical properties is a critical first step. The melting point is a fundamental thermodynamic property that provides insights into purity, crystal lattice energy, and intermolecular forces. For arylboronic acids, a class of compounds essential to modern synthetic chemistry, a well-defined melting point is indicative of a stable, crystalline solid that is amenable to handling and storage.[1]

The subject of this guide, 3-(Benzyloxy)-2-chlorophenylboronic acid, is a substituted phenylboronic acid with potential applications as a building block in organic synthesis.[1] Its structure, featuring a benzyloxy, a chloro, and a boronic acid group, presents a unique combination of steric and electronic features that are of interest in the design of complex molecules. While a specific experimentally determined melting point for this compound is not widely reported in the literature, this guide will provide the rigorous methodologies required to ascertain this value with a high degree of confidence.

The Significance of Melting Point in Arylboronic Acid Chemistry

Arylboronic acids are generally stable, crystalline solids, a property that makes them highly valued reagents in synthetic chemistry. The melting point of an arylboronic acid is influenced by several factors, including:

-

Molecular Weight and Size: Larger molecules generally have higher melting points due to increased van der Waals forces.

-

Intermolecular Forces: The boronic acid moiety is capable of forming strong intermolecular hydrogen bonds, which significantly contributes to the stability of the crystal lattice and thus a higher melting point.

-

Symmetry: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, leading to a higher melting point.

-

Substituent Effects: The nature and position of substituents on the phenyl ring can impact crystal packing and intermolecular interactions. For instance, the chloro and benzyloxy groups in our target molecule will influence its polarity and ability to form secondary interactions.

-

Purity: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[2] A sharp melting point is often the first indication of a pure compound.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of melting points in a research setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC). Both methods, when performed correctly, provide reliable data.

Method 1: Capillary Melting Point Determination

This is a classical and widely used technique that relies on the visual observation of the phase change from solid to liquid.

-

Sample Preparation:

-

Ensure the sample of 3-(Benzyloxy)-2-chlorophenylboronic acid is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.[3]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Melting Point Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. For novel compounds where the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.[2][3]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Self-Validation:

-

Repeat the measurement with a fresh sample at least two more times. Consistent results across multiple measurements provide confidence in the determined range.

-

Workflow for Capillary Melting Point Determination

Caption: Step-by-step workflow for melting point determination via DSC.

Expected Results and Interpretation

For a pure, crystalline sample of 3-(Benzyloxy)-2-chlorophenylboronic acid, a sharp melting point range of 1-2°C is expected from the capillary method. The DSC thermogram should show a single, sharp endothermic peak. The melting point of the related isomer, 4-Benzyloxy-3-chlorophenylboronic acid, is reported to be in the range of 188-193°C. This suggests that the melting point of 3-(Benzyloxy)-2-chlorophenylboronic acid is likely to be in a similar high-temperature range, reflecting the significant intermolecular forces within the crystal lattice.

Summary of Physicochemical Properties

| Property | Value/Data | Source |

| Compound Name | 3-(Benzyloxy)-2-chlorophenylboronic acid | N/A |

| CAS Number | 2377611-50-0 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [4][5] |

| Molecular Weight | 262.50 g/mol | [1][5] |

| Predicted Boiling Point | 455.5 ± 55.0 °C | [4] |

| Melting Point | To be determined experimentally | N/A |

| Appearance | Likely a white to off-white solid |

Conclusion

The determination of the melting point is a cornerstone of physicochemical characterization for novel compounds like 3-(Benzyloxy)-2-chlorophenylboronic acid. Both the capillary method and Differential Scanning Calorimetry offer robust and reliable means to obtain this critical data point. Adherence to the detailed protocols outlined in this guide will ensure the generation of accurate and reproducible melting point data, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences. The self-validating nature of these protocols, through repeated measurements and instrument calibration, underpins the trustworthiness of the results.

References

-

Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0.

-

ChemicalBook. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0.

-

Chemsrc. (3-benzyloxy-2-chloro-6-fluoro-phenyl)boronic acid.

-

Sigma-Aldrich. 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid | 957062-67-8.

-

ChemScene. (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid.

-

GlobalChemMall. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid.

-

University of Alberta. Melting point determination.

-

Unknown. Determination of the melting point.

-

Sigma-Aldrich. (4-(o-Tolyloxy)phenyl)boronic acid | 2377611-37-3.

-

Sigma-Aldrich. 4-Benzyloxy-3-chlorophenylboronic acid 845551-44-2.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

Clarion University. Determination of Melting Point.

-

Unknown. experiment (1) determination of melting points.

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC).

Sources

Technical Whitepaper: Safe Handling & Application of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Executive Summary & Chemical Identity

This technical guide supersedes standard vendor Safety Data Sheets (SDS) by integrating regulatory compliance with practical, field-proven research methodologies. 3-(Benzyloxy)-2-chlorophenylboronic acid is a specialized organoboron intermediate used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds in medicinal chemistry.

Unlike simple phenylboronic acids, the specific substitution pattern—an ortho-chloro group adjacent to the boronic acid and a meta-benzyloxy ether—introduces unique steric and electronic factors that influence both its chemical stability and its toxicological profile.

Chemical Profile Table

| Parameter | Specification |

| Chemical Name | 3-(Benzyloxy)-2-chlorophenylboronic acid |

| CAS Number | 2377611-50-0 |

| Molecular Formula | |

| Molecular Weight | 262.49 g/mol |

| Physical State | Off-white to beige solid powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents. |

| Key Impurities | Boroxine trimer (dehydration product), Protodeboronated arene. |

Hazard Dynamics & Toxicology (The "Why" Behind the Warnings)

Standard SDS documents list H-codes, but effective safety requires understanding the mechanism of toxicity.

GHS Classification & Mechanistic Insight

-

Acute Toxicity (Oral) - Category 4 (H302): Boronic acids can act as reversible inhibitors of serine proteases. The 2-chloro substituent increases lipophilicity, potentially enhancing bioavailability compared to unsubstituted phenylboronic acid.

-

Skin & Eye Irritation - Category 2 (H315, H319): The boronic acid moiety is a mild Lewis acid.[1][2] Upon contact with moisture in mucous membranes, it can lower local pH and form reversible covalent bonds with diols (like carbohydrates on cell surfaces), causing irritation.

-

STOT-SE - Category 3 (H335): Fine dust inhalation triggers respiratory tract irritation. The benzyloxy group adds significant molecular weight, making the dust less volatile but potentially more persistent in lung tissue if inhaled.

Critical Handling Directive

The "Ortho-Chloro" Factor: The chlorine atom at the 2-position creates steric hindrance around the boron atom. While this can stabilize the compound against rapid air oxidation compared to electron-rich boronic acids, it also means the compound may require higher activation energy (heat) during coupling reactions, increasing the risk of thermal decomposition if not managed correctly.

Stability, Storage, and Degradation

Boronic acids are not static molecules; they exist in a dynamic equilibrium. Understanding this is crucial for yield consistency.

The Dehydration Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially under vacuum or heat. This is reversible but alters the stoichiometry of your reaction if you weigh the boroxine thinking it is the acid.

Protodeboronation

Under basic conditions (common in Suzuki couplings) or high temperatures, the C-B bond can cleave, replacing the boron with a proton. The electron-withdrawing chlorine atom at the ortho position can actually accelerate this degradation pathway in the presence of strong bases.

Stability Visualization

The following diagram illustrates the equilibrium and degradation pathways that researchers must control.

Figure 1: Stability dynamics. The reversible dehydration to boroxine is common; protodeboronation is irreversible and yield-killing.

Operational Protocol: Suzuki-Miyaura Coupling

This section details a self-validating workflow designed to maximize safety and yield, specifically addressing the steric challenges of the 2-chloro substituent.

Pre-Reaction Safety Checklist

-

Engineering Controls: All weighing must occur inside a certified chemical fume hood or powder enclosure.

-

PPE: Nitrile gloves (double-gloving recommended due to benzyloxy lipophilicity), safety glasses with side shields, and a lab coat.

-

Solvent Prep: Degas solvents (Dioxane, Toluene, or DMF) via sparging with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

Step-by-Step Workflow

Step 1: Stoichiometry Correction Check the physical appearance. If the solid looks "glassy" rather than powdery, it may have partially converted to boroxine.

-

Correction: Add 5-10% excess boronic acid to account for potential dehydration or lower activity.

Step 2: Activation

Due to the ortho-chloro steric hindrance, standard bases like

-

Recommendation: Use

or

Step 3: Temperature Control

-

Ramp: Do not plunge the flask into a 100°C bath. Ramp from ambient to 80-90°C.

-

Reasoning: Rapid heating can accelerate protodeboronation before the catalytic cycle engages.

Step 4: Quench & Disposal

-

Quench with water/brine.

-

Waste: Aqueous layers will contain boron residues. Collect in designated heavy metal/organic streams (boron is often regulated separately in industrial wastewater).

Process Flow Diagram

Figure 2: Optimized workflow for sterically hindered boronic acids. Note the emphasis on degassing to prevent oxidative side-reactions.

Emergency Response & First Aid

In the event of exposure, immediate action is required.[3][4][5][6] This protocol prioritizes the neutralization of the Lewis acidic nature of the compound.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ mins.[6] Lift eyelids. | Boronic acids can complex with corneal carbohydrates; thorough flushing breaks these weak reversible bonds. |

| Skin Contact | Wash with soap and water.[3][6] Do not use alcohol. | Alcohol may increase skin permeability of the benzyloxy moiety. Soap emulsifies the lipophilic residues. |

| Inhalation | Move to fresh air.[3][4][5][6] If wheezing, seek medical help. | Particle irritation can cause bronchospasm. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration of the chlorinated compound into lungs. |

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine/acid equilibrium).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 15, 2026, from [Link]

Sources

The Ortho-Chloro Paradox: Electronic and Steric Governance of 2-Chlorophenylboronic Acid

Executive Summary & Mechanistic Core

Target Molecule: 2-Chlorophenylboronic Acid (2-Cl-PBA) CAS: 3900-89-8 Core Utility: Suzuki-Miyaura cross-coupling, carbohydrate sensing (Lewis acid receptors), and protease inhibition.

For the application scientist, 2-chlorophenylboronic acid represents a classic case of "Ortho-Effect" duality . Unlike para-substituted isomers where electronic effects (Hammett

The Electronic-Steric Conflict

The reactivity of 2-Cl-PBA is governed by three competing vectors:

-

Inductive Withdrawal (-I): The high electronegativity of the chlorine atom (

) pulls electron density through the -

Steric Inhibition of Resonance: In unsubstituted phenylboronic acid, the

group is roughly coplanar with the phenyl ring to maximize -

Lone Pair Repulsion: The proximity of the chlorine lone pairs to the oxygen atoms of the boronic acid can create destabilizing electrostatic repulsion, further driving the twist and enhancing the lability of the C-B bond.

Electronic Characterization & Reactivity Profile

Lewis Acidity and pKa Modulation

The pKa of a boronic acid refers to the ionization of the tetrahedral boronate "ate" complex (reaction with water/hydroxide), not the deprotonation of the B-OH group.

-

Phenylboronic Acid (Reference): pKa

8.8[1] -

2-Chlorophenylboronic Acid: pKa

7.6 – 7.9 (Enhanced Acidity)

Causality: The -I effect of chlorine stabilizes the anionic tetrahedral boronate species

The Suzuki-Miyaura Trade-off

In Palladium-catalyzed cross-coupling, 2-Cl-PBA presents a specific kinetic profile:

| Reaction Step | Impact of 2-Cl Substituent | Mechanistic Insight |

| Transmetallation | Inhibited ( | The steric bulk of the ortho-Cl hinders the approach of the Palladium(II) complex to the boronate species. |

| "Ate" Complex Formation | Accelerated ( | Higher Lewis acidity facilitates the rapid attack of base (OH⁻/CO₃²⁻) to form the reactive boronate species. |

| Protodeboronation | Accelerated ( | CRITICAL RISK. The C-B bond is weakened by the inductive withdrawal and steric strain. Under basic conditions, the aryl anion is stabilized by the Cl, leading to rapid hydrolysis (yielding chlorobenzene). |

Visualization of Electronic Pathways

The following diagram maps the causal relationships between the structural features of 2-Cl-PBA and its macroscopic reactivity.

Caption: Causal map linking the 2-chloro substituent's intrinsic properties to reactivity outcomes. Note the convergence on Protodeboronation risk.

Experimental Protocols

Protocol A: Self-Validating pKa Determination (Potentiometric)

Objective: Determine the precise Lewis acidity of 2-Cl-PBA to optimize buffer pH for coupling reactions.

Reagents:

-

2-Cl-PBA (10 mM stock in 1:1 Methanol/Water). Note: Pure water is avoided due to solubility limits of the neutral form.

-

KOH (0.1 M, Standardized).

-

KCl (0.1 M) as background electrolyte.

Workflow:

-

Blank Calibration: Titrate 50 mL of solvent blank (1:1 MeOH/H2O + 0.1 M KCl) with KOH to establish the glass electrode response slope.

-

Sample Titration: Dissolve 2-Cl-PBA (0.5 mmol) in 50 mL solvent.

-

Data Acquisition: Add KOH in 20

L increments. Wait 30s for stability. Record pH. -

Validation (Gran Plot):

-

Do not rely solely on the inflection point.

-

Plot

vs -

Success Criteria: The plot must yield a linear regression (

) before the equivalence point. Deviation indicates precipitation or electrode fouling.

-

-

Calculation: The half-equivalence point pH corresponds to the apparent pKa (

).

Protocol B: Differential Suzuki Coupling Screen

Objective: Optimize coupling while suppressing protodeboronation (the primary failure mode for 2-Cl-PBA).

Rationale: Because transmetallation is slow (sterics) and deboronation is fast (electronics), we must use a "Burst Activation" strategy—high catalyst activity with controlled base release.

Step-by-Step:

-

Substrates: 2-Cl-PBA (1.2 equiv), Aryl Bromide (1.0 equiv).

-

Solvent System: 1,4-Dioxane/Water (4:1). Dioxane promotes solubility; water is required for the boronate pathway.

-

Base Screen (The Variable): Prepare 3 parallel vials:

-

Vial A:

(Weak base, slow "ate" formation). -

Vial B:

(Stronger base, high buffering). -

Vial C:

(Anhydrous conditions). Crucial for difficult ortho-substrates.

-

-

Catalyst:

(3 mol%). The large bite angle of dppf helps overcome the steric bulk of the 2-Cl group. -

Execution: Heat to 80°C for 4 hours.

-

Analysis (HPLC/GC):

-

Monitor Product (Coupled Biaryl).

-

Monitor By-product: Chlorobenzene (from protodeboronation of 2-Cl-PBA).

-

Decision Rule: If Chlorobenzene > 10%, switch to Vial C conditions (Fluoride activation avoids high pH, reducing deboronation).

-

Catalytic Cycle & Failure Modes

The following diagram illustrates where the 2-Cl substituent intervenes in the standard catalytic cycle.

Caption: The Suzuki cycle highlighting the Transmetallation bottleneck caused by the 2-Cl steric bulk and the competing Protodeboronation pathway.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Yan, J., et al. (2008). Substituent Effects on the Acidity of Phenylboronic Acids. Journal of Chemical & Engineering Data. [Link]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Kinoshita, H., et al. (2015). Mechanism of Protodeboronation of Arylboronic Acids. Asian Journal of Organic Chemistry. [Link]

-

Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Commercial Suppliers and Technical Utilization of High-Purity 3-(Benzyloxy)-2-chlorophenylboronic Acid

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0) is a specialized organoboron building block critical for the synthesis of sterically congested biaryl scaffolds in medicinal chemistry. Its structural uniqueness lies in the ortho-chloro substitution relative to the boron center, combined with a meta-benzyloxy protecting group. This specific substitution pattern introduces significant steric strain and electronic effects that challenge standard Suzuki-Miyaura coupling protocols and stability profiles.

This guide provides a technical roadmap for procuring, validating, and utilizing this reagent, moving beyond simple catalog listings to address the "why" and "how" of successful application in drug discovery workflows.

Chemical Profile & Structural Analysis[1]

The utility of this compound stems from its ability to introduce a protected phenol into a biaryl system while simultaneously establishing a 2-chloro substituent, a common motif for inducing atropisomerism or filling hydrophobic pockets in kinase inhibitors.

| Property | Specification |

| IUPAC Name | [3-(Benzyloxy)-2-chlorophenyl]boronic acid |

| CAS Number | 2377611-50-0 |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, THF; insoluble in water |

| Key Impurity | 1-(Benzyloxy)-2-chlorobenzene (Protodeboronation product) |

Stability Considerations: The Boroxine Equilibrium

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer (boroxine). This is not a degradation impurity but a dehydration state. However, the ortho-chloro substituent accelerates hydrolytic instability (protodeboronation) under basic conditions, necessitating strict pH control during storage and reaction.

Commercial Supplier Landscape

Procurement of this specific isomer requires navigating between general chemical vendors and specialized building block manufacturers. The 2-chloro/3-benzyloxy substitution pattern is less common than the 4-chloro isomer (CAS 1007170-24-2), often leading to catalog confusion.

Verified Suppliers & Specifications

Note: "Stock" status is dynamic. Always confirm "Ready to Ship" vs. "Make to Order" (MTO).

| Supplier | Catalog Code | Purity Spec | Typical Format | Region |

| Fluorochem | F623628 | ≥95% (NMR) | 1g, 5g, 25g | UK/Europe |

| BLDpharm | BD01292056 | 97% | 100mg - 100g | Global/Asia |

| ChemScene | CS-0178739 | ≥98% | Custom/MTO | USA/Global |

| Combi-Blocks | Inquire | 95%+ | Bulk/MTO | USA |

Procurement Strategy:

-

Request 1H-NMR: Ensure the supplier provides a batch-specific NMR. Look for the distinct benzyloxy methylene singlet (~5.1 ppm) and the absence of the de-boronated arene (which would show an extra aromatic proton signal).

-

Cold Chain: Specify shipment at ambient temperature is acceptable for short transit, but long-term storage must be 2-8°C .

Quality Control (QC) & Validation Protocol

As a Senior Application Scientist, you must validate the reagent upon arrival. The primary failure mode for this reagent is protodeboronation , where the C-B bond cleaves to yield the parent arene.[1]

QC Workflow

The following self-validating protocol ensures the reagent is fit for purpose.

Figure 1: Incoming Quality Control (QC) decision tree for sterically hindered arylboronic acids.

Analytical Nuances

-

1H NMR (DMSO-d6):

-

Boronic Acid -OH: Broad singlets around 8.0–8.5 ppm. If these are missing but the aromatic signals are correct, you likely have the boroxine (anhydride) form. This is acceptable but requires mass correction (use MW of boroxine / 3).

-

Impurity Flag: Watch for a triplet/multiplet appearing upfield in the aromatic region, indicating the proton that replaced the boron (protodeboronation).

-

Application: Optimizing Suzuki-Miyaura Coupling

The 2-chloro substituent creates significant steric hindrance around the boron center, slowing down the transmetalation step in the Suzuki catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in low yields due to competitive protodeboronation before coupling can occur.

Recommended Catalytic Systems

To overcome the steric barrier, use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create an open pocket for transmetalation.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd-XPhos G3 | XPhos and SPhos are privileged ligands for sterically hindered biaryl couplings. |

| Base | K₃PO₄ (suspension) | Anhydrous bases reduce the rate of hydrolytic deboronation compared to aqueous Na₂CO₃. |

| Solvent | 1,4-Dioxane or Toluene/Water (10:1) | High boiling point allows thermal activation (80-100°C) often needed for hindered substrates. |

Mechanistic Workflow for Hindered Coupling

Figure 2: Mechanistic pathway highlighting Transmetalation as the critical control point for this hindered substrate.

Experimental Protocol: High-Efficiency Coupling

-

Charge: Flask with Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd-XPhos G3 (2-5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/H₂O (10:1).

-

Cycle: Heat to 90°C. Monitor by LCMS.

-

Workup: If unreacted boronic acid remains, quench with dilute NH₄Cl to prevent emulsion.

References

-

Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid Product Overview. Retrieved from

-

Fluorochem. Safety Data Sheet: 3-(Benzyloxy)-2-chlorophenylboronic acid. Retrieved from

-

Cox, P. A., et al. (2016). A mechanistic proposal for the protodeboronation of neat boronic acids. Chemical Science. Retrieved from

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. Retrieved from

-

BLDpharm. Product Specification: (3-(Benzyloxy)-2-chlorophenyl)boronic acid. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid

<

Introduction: Navigating the Challenges of Sterically Hindered and Deactivated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of aryl bromides and iodides is often routine, the use of more cost-effective and abundant aryl chlorides presents a significant synthetic challenge due to the strength and inertness of the C-Cl bond.[5][6]

This application note addresses a particularly demanding substrate class: sterically hindered and electronically deactivated aryl chlorides, exemplified by the coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid . The unique architecture of this boronic acid, featuring a bulky benzyloxy group ortho to the boronic acid and adjacent to a chlorine atom, introduces considerable steric congestion around the reactive centers.[7] This steric hindrance can impede both the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[8][9]

This guide is designed for researchers, chemists, and drug development professionals. It provides a deep dive into the mechanistic nuances, strategic selection of catalysts and reagents, and detailed, field-tested protocols to successfully execute Suzuki-Miyaura couplings with this and structurally related challenging substrates. By understanding the "why" behind each experimental choice, scientists can unlock the synthetic potential of these complex building blocks.

Mechanistic Considerations: Overcoming the Hurdles of C-Cl Activation

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through a well-defined catalytic cycle.[10][11][12] For challenging substrates like 3-(Benzyloxy)-2-chlorophenylboronic acid, a nuanced understanding of the rate-limiting steps is critical for rational protocol design.

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride coupling partner. This is often the rate-determining step for aryl chlorides due to the high C-Cl bond dissociation energy.[11] The steric bulk from the ortho-benzyloxy group and the adjacent chlorine on the boronic acid's coupling partner can further hinder the approach of the palladium complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10][11] Steric hindrance on both coupling partners can make this final bond-forming step difficult.[8]

To overcome these challenges, particularly the difficult oxidative addition step, the catalyst system must be carefully chosen. Modern approaches rely on the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are essential for cleaving the inert C-Cl bond.[1][2][13]

The Catalytic Cycle for Hindered Substrates

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical steps for coupling hindered substrates.

Parameter Optimization: A Guide to Rational Reagent Selection

Success with 3-(Benzyloxy)-2-chlorophenylboronic acid requires moving beyond standard conditions. Each component of the reaction must be selected to address the specific steric and electronic challenges posed by the substrate.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is the single most critical factor for coupling aryl chlorides.[1]

-

Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[10][14] Modern, well-defined "precatalysts" (e.g., XPhos-Pd-G3) are often more reliable as they generate the active L-Pd(0) species cleanly and efficiently upon addition of a base.[15]

-

Phosphine Ligands: For sterically demanding aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are the state-of-the-art.[2][13] These ligands facilitate the challenging oxidative addition and reductive elimination steps.[1][2]

| Ligand | Class | Key Characteristics & Application |

| SPhos | Biaryl Phosphine | Highly active and versatile for a broad range of aryl chlorides. Excellent for sterically hindered substrates.[1][16] |

| XPhos | Biaryl Phosphine | Particularly effective for unactivated and hindered aryl chlorides. Often provides superior results when other ligands fail.[13][15] |

| RuPhos | Biaryl Phosphine | Another highly active ligand, often screened alongside SPhos and XPhos for challenging couplings.[16] |

| P(t-Bu)₃ | Trialkylphosphine | A highly electron-rich and bulky ligand, effective for some aryl chloride couplings, but can be sensitive to air.[17] |

Recommendation: For 3-(Benzyloxy)-2-chlorophenylboronic acid, SPhos and XPhos are the primary candidates due to their proven efficacy in coupling sterically congested and electron-rich/neutral aryl chlorides.[13][18]

Base and Solvent System

The base and solvent work in concert to facilitate the transmetalation step and maintain catalyst stability.

-

Base: The base activates the boronic acid to form the boronate, increasing its nucleophilicity for the transmetalation step.

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous or low-water conditions. It is an excellent first choice for hindered couplings.[2][19]

-

Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base than K₂CO₃, useful for less reactive substrates.[8][19]

-

Potassium Carbonate (K₂CO₃): A standard, cost-effective base, often used in aqueous solvent mixtures.[2][19]

-

-

Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

-

Toluene or Dioxane: Anhydrous, high-boiling aprotic solvents are generally preferred for challenging couplings, as they allow for higher reaction temperatures and minimize protodeboronation (hydrolysis of the C-B bond), a common side reaction.[8][14]

-

Toluene/Water or Dioxane/Water: Biphasic systems can sometimes be effective, but for sensitive boronic acids, the presence of excess water can promote unwanted side reactions.[10] For K₃PO₄, a small amount of water is often necessary for it to function effectively.[20]

-

Recommendation: A combination of K₃PO₄ as the base in Toluene or 1,4-Dioxane is the recommended starting point. The reaction should be run under strictly anhydrous and inert conditions to prevent degradation of the boronic acid.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[19]

Protocol 1: Optimized Coupling of an Aryl Bromide with 3-(Benzyloxy)-2-chlorophenylboronic acid

This protocol is optimized for a moderately reactive, sterically hindered aryl bromide.

Reagents & Materials:

-

Aryl Bromide (e.g., 4-bromo-tert-butylbenzene): 1.0 mmol, 1.0 eq.

-

3-(Benzyloxy)-2-chlorophenylboronic acid: 1.2 mmol, 1.2 eq.

-

XPhos Pd G3 Precatalyst: 0.02 mmol, 2 mol%

-

Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol, 3.0 eq.

-

Anhydrous 1,4-Dioxane: 5 mL

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.[14]

-

Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane to the vial.

-

Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the limiting aryl bromide.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: High-Activity Coupling of an Unactivated Aryl Chloride

This protocol employs a more active catalyst system for challenging, unactivated aryl chlorides.

Reagents & Materials:

-

Aryl Chloride (e.g., 4-chlorotoluene): 1.0 mmol, 1.0 eq.

-

3-(Benzyloxy)-2-chlorophenylboronic acid: 1.5 mmol, 1.5 eq.

-

Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

-

SPhos ligand: 0.04 mmol, 4 mol%

-

Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol, 3.0 eq.

-

Anhydrous Toluene: 5 mL

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (3.0 mmol), the aryl chloride (1.0 mmol), and 3-(Benzyloxy)-2-chlorophenylboronic acid (1.5 mmol) to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.

-

Solvent Addition: Add 5 mL of anhydrous, degassed toluene via cannula or syringe.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction may take 18-36 hours.

-

Monitoring & Work-up: Follow steps 5-8 from Protocol 1. Due to the lower reactivity of aryl chlorides, longer reaction times are expected.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficient reaction temperature/time.3. Poor quality boronic acid. | 1. Ensure rigorous degassing and use of anhydrous solvents.[14] Use a precatalyst.2. Increase temperature cautiously (e.g., to 110-120 °C) and extend reaction time.3. Use freshly purchased or purified boronic acid. Consider converting to a more stable pinacol (Bpin) ester.[8] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) source without efficient reduction. | 1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[14]2. Start with a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst. |

| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water or protic impurities.2. Reaction run for too long at high temperature. | 1. Use anhydrous solvents and reagents. Dry the base (K₃PO₄) in an oven before use.2. Monitor the reaction closely and stop it once the limiting reagent is consumed. |

| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Certain bases (e.g., alkoxides) or solvents (e.g., alcohols) can promote this side reaction. | 1. Ensure anhydrous conditions.2. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like toluene or dioxane.[21] |

Conclusion

The Suzuki-Miyaura coupling of sterically demanding substrates like 3-(Benzyloxy)-2-chlorophenylboronic acid is a challenging but achievable transformation. Success is predicated on a rational approach to protocol design, moving beyond standard conditions to address the inherent hurdles of C-Cl bond activation and steric hindrance. The judicious selection of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, in combination with a strong, non-nucleophilic base and an anhydrous aprotic solvent, is paramount. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully incorporate this and other challenging building blocks into their synthetic programs, enabling the construction of complex molecular architectures for drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Bhandari, D. R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]

-

Nishiyama, M., et al. (2002). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters. [Link]

-

Franckevicius, V. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

-

Bhandari, D. R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

-

Ghaffar, T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

-

Kinzel, T. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Shields, J. D., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

-

Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Wikipedia. XPhos. [Link]

-

Oldenhuis, N. J., et al. (2017). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Zhang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

-

Newman, S. G., & Biscoe, M. R. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Journal of the American Chemical Society. [Link]

-

Fabris, F., et al. (2018). Structures of XPhos and XPhos‐based precatalysts. ResearchGate. [Link]

-

Al-Amin, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

-

Kwong, F. Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]

-

Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

-

Leadbeater, N. E., et al. (2012). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. XPhos - Wikipedia [en.wikipedia.org]

- 16. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. reddit.com [reddit.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of a specific and valuable building block: 3-(benzyloxy)-2-chlorophenylboronic acid. The presence of both a sterically demanding ortho-chloro substituent and a potentially labile benzyloxy group presents unique challenges and opportunities in molecular synthesis, making a thorough understanding of its reactivity paramount for researchers in drug development and materials science.

The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the ability to construct substituted biphenyls with precision is of utmost importance.[5][6] The Suzuki-Miyaura coupling provides a powerful tool for this purpose, offering a convergent and modular approach to complex molecular architectures.[2][5] This document will delve into the mechanistic intricacies of this transformation, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization, empowering researchers to effectively utilize 3-(benzyloxy)-2-chlorophenylboronic acid in their synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Three Pillars of the Catalytic Cycle:

-